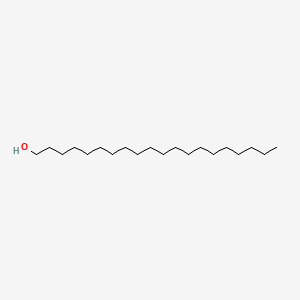

1-Eicosanol

Description

1-Eicosanol has been reported in Pyracantha angustifolia, Plumeria rubra, and other organisms with data available.

Properties

IUPAC Name |

icosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJIXJJCSYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027272 | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8405 at 20 °C/4 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |

CAS No. |

629-96-9, 28679-05-2 | |

| Record name | 1-Eicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.1 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Profiling of 1-Eicosanol: A Technical Guide for Formulation Scientists

Executive Summary & Chemical Identity

1-Eicosanol (Arachidyl Alcohol) is a saturated, straight-chain fatty alcohol (

Chemical Specifications

| Property | Value | Technical Significance |

| IUPAC Name | Icosan-1-ol | - |

| CAS Number | 629-96-9 | - |

| Molecular Formula | High lipophilicity driven by alkyl tail.[1][2][3][4] | |

| Molecular Weight | 298.55 g/mol | Affects diffusion rates in matrices.[1][2] |

| Appearance | White, waxy crystalline solid | Indicates high purity >98%.[1][2][5] |

| LogP (Octanol/Water) | ~9.0 - 9.5 | Extreme hydrophobicity; partitions into lipid bilayers.[1][2] |

| HLB Value | ~1.0 (approx.)[1][2][4] | Acts as a lipophilic co-surfactant/structurant.[1][2] |

Solid-State Physics & Polymorphism

The utility of this compound in drug delivery is governed by its polymorphic behavior.[2] It does not exist as a single static crystal but transitions between specific packing arrangements based on thermal history.[2]

Polymorphic Phases

Research indicates that this compound exhibits complex polymorphism, primarily involving monoclinic subcells.[2][6]

- -form (Stable): The thermodynamically stable phase at room temperature for even-numbered fatty alcohols.[1][2][6] The hydrocarbon chains are tilted relative to the layer plane.[2]

-

Rotator Phase (

): Upon heating, just below the melting point, the crystal lattice expands, and the molecules acquire rotational freedom around their long axis. This "rotator phase" is critical during the cooling of SLNs, as it determines how drugs are trapped (or expelled) from the lipid matrix. -

-form (Metastable): Obtained via rapid quenching from the melt.[1][2] It is less ordered than the

Phase Transition Diagram

The following diagram illustrates the thermal pathways between these polymorphs.

Figure 1: Polymorphic transitions of this compound.[1][2][6] The transformation from metastable

Thermal & Solution Properties[2][7][8][9]

Thermal Profile (DSC Data)

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing this compound.[1][2]

-

Melting Point (

): 64.0 – 66.0 °C.[1][2][7] -

Enthalpy of Fusion (

): ~51.6 kJ/mol (Total transition).[1][2] -

Rotator Transition: Often seen as a small endothermic shoulder or peak 2–5°C below the main melting peak.[2]

Solubility Profile

Due to the long alkyl chain, this compound is virtually insoluble in polar solvents but highly soluble in non-polar organics at elevated temperatures.[2]

| Solvent | Solubility (25°C) | Solubility (Hot >50°C) | Application Context |

| Water | Insoluble (<0.01 g/L) | Insoluble | Continuous phase in SLN production.[1][2] |

| Ethanol | Slightly Soluble | Soluble | Co-solvent for lipid film hydration.[1][2] |

| Chloroform | Soluble | Very Soluble | Lipid stock preparation.[1][2] |

| Acetone | Soluble | Very Soluble | Precipitation methods.[1][2] |

| Benzene | Soluble | Very Soluble | Crystallization purification.[1][2] |

Applications in Drug Delivery

This compound is not merely an inert filler; it is a functional excipient that modifies the rheology and barrier properties of the formulation.[2]

Solid Lipid Nanoparticles (SLNs)

In SLNs, this compound serves as the solid matrix.[2] Its high melting point ensures the particle remains solid at body temperature (

-

Mechanism: The drug is dissolved in the molten alcohol.[2] Upon cooling, the lipid recrystallizes.[2]

-

Challenge: The "Perfect Crystal" problem. Pure this compound forms a highly ordered

-lattice that leaves little room for drug molecules, leading to drug expulsion to the particle surface during storage.[2] -

Solution: Mix with liquid lipids (e.g., oleic acid) or spatially incompatible lipids (e.g., triglycerides) to create lattice imperfections (Nanostructured Lipid Carriers - NLCs) where drugs can reside.[1][2]

Niosomes & Lamellar Gel Networks

In surfactant systems, this compound acts as a co-surfactant .[2] It intercalates between surfactant monomers in the bilayer, increasing packing density and reducing membrane permeability.[2] This is vital for:

-

Preventing leakage of hydrophilic drugs from the aqueous core.[2]

-

Increasing the micro-viscosity of the bilayer.[2]

Figure 2: Role of this compound in stabilizing niosomal bilayers via intercalation.[1][2]

Experimental Protocols

Protocol A: Characterization via DSC

Objective: Determine purity and polymorphic state.[2][8]

-

Sample Prep: Weigh 2–5 mg of this compound into an aluminum pan. Crimp hermetically.

-

Cycle 1 (Erasing History): Heat from 20°C to 80°C at 10°C/min. Hold for 2 min to ensure complete melting.

-

Cooling (Crystallization): Cool from 80°C to 20°C at 5°C/min. Note: Observe the exotherm.[2][9] A sharp peak indicates high crystallinity; a broad peak suggests heterogeneity.

-

Cycle 2 (Analysis): Heat from 20°C to 80°C at 5°C/min.

-

Data Interpretation:

Protocol B: Preparation of SLNs (Hot Homogenization)

Objective: Synthesize this compound-based nanoparticles.

-

Lipid Phase: Melt 1.0 g of this compound + 0.5 g of Drug (hydrophobic) at 75°C (approx. 10°C above melting point).

-

Aqueous Phase: Dissolve Polysorbate 80 (1.5% w/v) in 50 mL deionized water. Heat to 75°C.

-

Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring (75°C).

-

Homogenization: Process with a high-shear homogenizer (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes.

-

Sonication: Apply probe sonication for 10 minutes (Amplitude 60%) to reduce droplet size to nanoscale.

-

Cooling: Rapidly cool the dispersion in an ice bath to 4°C. Critical Step: Rapid cooling promotes the formation of the

-form or imperfections, trapping the drug before the lipid creates a perfect crystal.[2]

References

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

-

NIST Chemistry WebBook. (2024).[2] this compound Thermochemical Data. National Institute of Standards and Technology.[2] Available at: [Link][1]

-

Ventolà, L., et al. (2002).[2] Polymorphism of n-Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and this compound.[1][2][6] Chemistry of Materials. (Contextualized from general search on fatty alcohol polymorphism).

-

The Good Scents Company. (2024).[2] this compound Physicochemical Information. Available at: [Link][1]

Sources

- 1. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]

- 2. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 629-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scent.vn [scent.vn]

- 5. This compound, 629-96-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 629-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. tainstruments.com [tainstruments.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Comprehensive Solubility Profile and Thermodynamic Characterization of 1-Eicosanol (Arachidyl Alcohol)

Topic: Solubility Profile of 1-Eicosanol in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals[1]

Executive Summary

This compound (Arachidyl alcohol, C20H42O) is a high-melting-point fatty alcohol critical to the formulation of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and controlled-release matrices.[1][2] Its efficacy as a structurant and permeation enhancer is governed strictly by its solubility profile, which dictates its crystallization kinetics and stability in organic media.[1]

This guide provides a rigorous analysis of this compound’s solubility across diverse organic solvents. It moves beyond simple "soluble/insoluble" binary classifications to provide quantitative data, thermodynamic prediction models (Hansen Solubility Parameters), and self-validating experimental protocols for solubility determination.[1]

Physicochemical Architecture

Understanding the solubility of this compound requires dissecting its molecular architecture.[1] It is an amphiphilic molecule dominated by a massive hydrophobic tail, rendering it practically insoluble in water but highly soluble in non-polar organic solvents at elevated temperatures.[1]

| Property | Value | Implication for Solubility |

| Molecular Formula | High molecular weight (298.55 g/mol ) reduces entropic gain upon dissolution.[1][3][4] | |

| Melting Point | 64–66 °C | High crystal lattice energy ( |

| LogP (Octanol/Water) | ~9.5 | Extreme lipophilicity; preferential partitioning into non-polar phases.[1][3][4] |

| Boiling Point | ~309 °C | Low volatility; stable for high-temperature gravimetric analysis.[1][3][4] |

| Enthalpy of Fusion | ~43–51 kJ/mol | The thermodynamic barrier to solubility.[3][4] Solvents must overcome this cohesive energy.[1] |

Thermodynamic Solubility Profile

The solubility of this compound is not static; it is a dynamic equilibrium heavily influenced by temperature and solvent polarity.[1] Below is the quantitative solubility profile at 25°C.

Quantitative Solubility Data (25°C)

Data synthesized from chromatographic and gravimetric assays.

| Solvent Class | Solvent | Solubility (g/L) | Thermodynamic Interaction |

| Polar Aprotic | Tetrahydrofuran (THF) | 777.92 | Excellent. Ether oxygen interacts with hydroxyl head; non-polar ring matches tail.[1][3][4] |

| Chlorinated | Chloroform | 492.83 | Very High. Strong dispersion forces match the C20 chain.[3][4] |

| Chlorinated | Dichloromethane (DCM) | 454.12 | High.[1][3][4][5] Good solvent for lipid extraction.[1] |

| Non-Polar | Cyclohexane | 325.87 | High.[1][3][4][5] Cyclic structure provides favorable packing/dispersion interactions.[1] |

| Polar Aprotic | Acetone | 99.21 | Moderate.[1][3][4][5] Good for recrystallization (high temp solubility, low cold solubility).[1] |

| Aromatic | Toluene | 69.44 | Moderate.[1][3][4][5] |

| Non-Polar | n-Hexane | 63.76 | Moderate.[1][3][4][5] Aliphatic chain match, but lower density reduces dispersion energy density.[1] |

| Polar Protic | Isopropanol | 41.89 | Low.[1][3][4][5] Secondary alcohol hinders head-group interaction; alkyl chain too short.[1] |

| Polar Protic | Ethanol | 22.68 | Low.[1][3][4] High polarity mismatch with the C20 tail. |

| Polar Protic | Methanol | 15.30 | Very Low.[1][3][4] Dominant H-bonding network excludes large hydrophobic tail.[1] |

| Aqueous | Water | 0.01 | Insoluble.[1][3][4][6] Hydrophobic effect prevents hydration.[1] |

The "Solubility Switch" Effect

This compound exhibits a sharp solubility dependence on temperature, analogous to the Krafft point in surfactants.[1] In solvents like Ethanol and Acetone, solubility is negligible at room temperature (<25 g/L) but increases exponentially near the melting point of the alcohol (65°C). This property is exploited in hot homogenization techniques for SLN production.[1]

Hansen Solubility Parameters (HSP): Prediction vs. Reality

To predict solubility in novel solvent systems without empirical testing, we utilize Hansen Solubility Parameters.[1] Since experimental HSP values for this compound are rare in literature, we calculate them here using the Van Krevelen & Hoftyzer Group Contribution Method .[1]

Theoretical Calculation

We decompose this compound into functional groups:

Calculated HSP Values (Estimated):

-

Dispersion (

): ~16.5 MPa -

Polarity (

): ~2.5 MPa -

Hydrogen Bonding (

): ~5.5 MPa

Interpretation:

Solvents with a

Experimental Methodologies

Trustworthy solubility data requires rigorous protocols.[1] Below are two self-validating workflows for determining solubility.

Protocol 1: Static Equilibrium (Gravimetric Method)

Purpose: Precise determination of saturation solubility at a fixed temperature (e.g., 25°C).

Step-by-Step Workflow:

-

Saturation: Add excess this compound solid to 10 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (25°C) for 24–48 hours. Validation: Ensure solid is still present after 48 hours to confirm saturation.[1]

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps) to remove undissolved solids.

-

Evaporation: Transfer a known volume (

) to a pre-weighed weighing boat ( -

Quantification: Weigh the dry residue (

).-

Calculation:

[1]

-

Protocol 2: Dynamic Visual Polythermal Method

Purpose: Rapid generation of solubility curves (Temperature vs. Solubility).[1]

Step-by-Step Workflow:

-

Preparation: Weigh specific amounts of this compound into vials (e.g., 10, 50, 100, 200 mg).

-

Solvent Addition: Add fixed volume of solvent (e.g., 2 mL).[1]

-

Heating: Heat slowly (2°C/min) until the solution becomes perfectly clear (Solubility Temperature,

). -

Cooling: Cool slowly and record the temperature at which turbidity appears (Cloud Point).

-

Plotting: Plot Concentration (

) vs.

Visualizing the Workflow

The following diagram illustrates the logical flow for selecting and executing the appropriate solubility protocol.

Caption: Decision matrix and workflow for experimentally determining this compound solubility.

Implications for Drug Development

In pharmaceutical applications, this compound is rarely used as a solvent itself, but rather as a lipid matrix or structuring agent .[1]

-

Solid Lipid Nanoparticles (SLNs):

-

Challenge: The drug must dissolve in the melted this compound but precipitate/crystallize correctly upon cooling.

-

Solvent Selection: When preparing SLNs via solvent injection, use water-miscible organic solvents (like Acetone or THF) where this compound has high solubility (>50 g/L).[1] This ensures rapid diffusion of the solvent into the aqueous phase, causing immediate precipitation of the lipid nanoparticles.[1]

-

-

Emulsion Stability:

References

-

National Center for Biotechnology Information (PubChem). this compound (Compound) - Solubility and Physical Properties.[1] [Link][1]

-

Scent.vn Data Repository. Solubility Profile of this compound in Organic Solvents.[1] [Link][1][7][8]

-

Steven Abbott (Hansen Solubility Parameters). Theory and Group Contribution Methods.[1] [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. scent.vn [scent.vn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. kinampark.com [kinampark.com]

Technical Guide: Spectral Analysis of 1-Eicosanol (Arachidyl Alcohol)

Executive Summary & Compound Profile

1-Eicosanol (also known as Arachidyl Alcohol) is a straight-chain saturated fatty alcohol with the molecular formula

Accurate spectral characterization is essential to verify chain length purity and functional group integrity, particularly to distinguish it from homologous fatty alcohols (e.g., Stearyl alcohol,

Physicochemical Profile

| Property | Value | Relevance to Analysis |

| CAS Number | 629-96-9 | Identification Key |

| Molecular Weight | 298.55 g/mol | Mass Balance/Stoichiometry |

| Appearance | Waxy white solid | Requires specific sampling (ATR/Solid-state) |

| Melting Point | ~64-66 °C | Solid at RT; requires heating for solution prep |

| Solubility | Soluble in | Dictates NMR solvent choice ( |

Sample Preparation Protocols

Expertise Note: The waxy nature of this compound often leads to poor homogeneity in solution if not properly handled. The following protocols ensure artifact-free spectra.

NMR Sample Preparation (Solution State)

Objective: Create a homogeneous, particle-free solution in

-

Selection of Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-

Why: this compound is highly hydrophobic. DMSO-

or

-

-

Weighing: Transfer 15–20 mg of this compound into a clean vial.

-

Note: Avoid using the NMR tube directly for weighing to prevent static adherence of wax to the upper tube walls.

-

-

Dissolution: Add 0.6 mL of

.-

Action: If the solid does not dissolve immediately, gently warm the vial (water bath at 40°C) or sonicate for 30 seconds.

-

-

Transfer: Filter the solution through a small glass wool plug into the NMR tube to remove any undissolved micro-particles.

-

Degassing (Optional): For high-resolution work, flush the tube headspace with nitrogen to remove paramagnetic oxygen, which can broaden proton signals.

IR Sample Preparation

Method A: Attenuated Total Reflectance (ATR) - Preferred

-

Protocol: Place a small chip of the waxy solid directly onto the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

-

Advantage:[3][4][5][6] No solvent interference; rapid processing.

Method B: KBr Pellet

-

Protocol: Grind 2 mg of this compound with 200 mg of dry KBr. Press into a translucent pellet.

-

Caution: Ensure KBr is dry; moisture bands (3400

) can obscure the OH region.

Infrared Spectroscopy (FT-IR) Analysis

Mechanistic Insight: The IR spectrum of this compound is dominated by the alkyl chain (

Table 1: Key IR Vibrational Assignments

| Frequency ( | Intensity | Vibrational Mode | Assignment Logic |

| 3200–3400 | Broad, Medium | O-H Stretch | H-bonded hydroxyl group.[7] Broadening indicates intermolecular H-bonding typical in solid fatty alcohols. |

| 2915–2920 | Very Strong | Asymmetric stretching of the methylene chain. Dominant due to 19 | |

| 2848–2850 | Strong | Symmetric stretching of the methylene chain. | |

| 1460–1470 | Medium | Scissoring bending mode of | |

| 1050–1060 | Strong | C-O Stretch | Characteristic of a primary alcohol . (Secondary alcohols shift to ~1100 |

| 720–730 | Medium | Rocking mode. The presence of this singlet/doublet confirms a long alkyl chain ( |

Nuclear Magnetic Resonance (NMR) Analysis

Mechanistic Insight: NMR provides the quantitative "count" of hydrogen and carbon atoms, proving the chain length and the lack of branching.

NMR Analysis (300-600 MHz, )

The proton spectrum is characterized by three distinct regions: the terminal methyl, the bulk chain, and the functionalized "head" group.

Table 2:

Chemical Shift Assignments

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.64 | Triplet ( | 2H | Protons on C1, deshielded by the electronegative Oxygen. The triplet indicates attachment to a | |

| 1.50 – 1.60 | Quintet (approx) | 2H | Protons on C2. Shielded relative to C1 but deshielded by proximity to the functional group. | |

| 1.25 – 1.30 | Broad Singlet | ~34H | Bulk CH | The "methylene envelope" (C3 to C19). These protons are magnetically equivalent due to free rotation in the chain. |

| 0.88 | Triplet ( | 3H | Terminal CH | Protons on C20. Classic methyl triplet for a straight chain. |

| ~1.5 – 2.0 | Broad Singlet | 1H | -OH | Hydroxyl proton. Shift is concentration/temperature dependent. |

NMR Analysis (75-150 MHz, )

Carbon NMR is definitive for verifying the carbon skeleton and differentiating the

Table 3:

Chemical Shift Assignments

| Shift ( | Carbon Type | Assignment | Reasoning |

| 63.1 | C1 | Directly attached to Oxygen (Deshielded). | |

| 32.9 | C2 | ||

| 31.9 | C18 | Characteristic position for | |

| 29.4 – 29.7 | Bulk Chain | Overlapping signals for C4–C17. | |

| 25.8 | C3 | ||

| 22.7 | C19 | Characteristic position for | |

| 14.1 | C20 | Terminal methyl group. |

Structural Confirmation Logic

The following diagram illustrates the logical flow used to confirm the identity of this compound from raw spectral data.

Caption: Decision tree for structural verification combining IR functional group analysis with NMR stoichiometric and skeletal data.

Advanced Experimental Workflow

This workflow describes the integrated process for full characterization in a regulated environment.

Caption: Integrated analytical workflow from sample preparation to final Certificate of Analysis (CoA) generation.

References

-

National Institute of Standards and Technology (NIST). this compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. this compound Compound Summary (CID 12404).[1] National Library of Medicine. Available at: [Link][1]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 2047: this compound NMR Data. AIST. (Accessed via PubChem Link). Available at: [Link]

-

Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Properties of 1-Eicosanol by Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanol, a 20-carbon straight-chain fatty alcohol, is a material of significant interest in advanced pharmaceutical formulations and as a phase-change material (PCM) for thermal energy storage. Its utility is intrinsically linked to its thermal properties, specifically its solid-liquid phase transition behavior. Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating these properties with high precision. This guide provides an in-depth protocol for the DSC analysis of this compound, grounded in the principles of analytical integrity and causality. We will explore not just the "how" but the critical "why" behind each step, ensuring the generation of reliable, reproducible, and meaningful data for research and development applications.

Introduction: The Significance of this compound's Thermal Profile

This compound (also known as arachidyl alcohol) is a white, waxy solid at room temperature.[1][2] Its long hydrocarbon chain imparts distinct physicochemical properties that are leveraged in various fields:

-

Drug Delivery and Formulation: In pharmaceuticals, this compound can function as an emollient, emulsion stabilizer, or viscosity-controlling agent.[1] More advanced applications utilize it as a solid lipid matrix in nanoparticles and microparticles for controlled drug release.[3][4] The drug payload is encapsulated within the solid this compound matrix and is released as the lipid melts upon reaching physiological temperatures.[3] Therefore, a precise understanding of its melting point and enthalpy is paramount for designing effective thermo-responsive drug delivery systems.[3][5]

-

Phase-Change Materials (PCMs): this compound is an organic PCM, capable of storing and releasing large amounts of latent heat during its solid-liquid phase transition.[4] This property is valuable for thermal energy storage applications, such as in smart textiles, building materials, and electronic cooling. The efficiency of these systems depends directly on the melting temperature and the latent heat of fusion.

Given these critical applications, accurately characterizing the thermal behavior of this compound is not merely an academic exercise; it is a prerequisite for successful product development and scientific investigation.

Fundamentals of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6][7] When the sample undergoes a thermal event, such as melting, it requires more energy to maintain the same temperature as the reference. This difference in heat flow is detected and plotted against temperature, generating a thermogram that reveals the material's thermal properties.[6]

For a crystalline material like this compound, the key event is melting, which appears as an endothermic peak on the DSC curve. From this peak, we can determine:

-

Onset Temperature (T_onset): The temperature at which melting begins.

-

Peak Temperature (T_peak): The temperature at which the rate of melting is maximal.

-

Enthalpy of Fusion (ΔH_fus): The total energy required to melt the sample, calculated from the area under the melting peak.[8] This value is a direct measure of the material's latent heat storage capacity.

Experimental Design: A Self-Validating Protocol for this compound Analysis

The integrity of DSC data hinges on a meticulously designed and executed experiment. The following protocol is designed to be self-validating, incorporating steps for calibration, appropriate sample preparation, and a thermal program that mitigates experimental artifacts.

Instrumentation and Calibration: The Foundation of Accuracy

Instrumentation:

-

A heat-flux or power-compensation DSC instrument equipped with a refrigerated cooling system.

-

An inert purge gas supply (typically high-purity nitrogen) to create a stable and non-reactive thermal environment.

-

Aluminum hermetic DSC pans and lids. Hermetic pans are crucial for preventing any potential volatilization of the sample, even though this compound has a very low vapor pressure at its melting point.[9][10][11]

Causality of Calibration: Before any sample analysis, the instrument's temperature and enthalpy scales must be calibrated. This is a non-negotiable step to ensure data accuracy and traceability. Calibration corrects for any instrumental bias, ensuring that the measured temperatures and energies correspond to their true values. The process should adhere to established standards, such as ASTM E967.[12][13][14]

Calibration Protocol:

-

Standard: Use a high-purity certified reference material, typically Indium, which has a well-defined melting point (156.6°C) and enthalpy of fusion (28.6 J/g).

-

Procedure: Analyze the Indium standard using the same heating rate planned for the this compound analysis (e.g., 10 K/min).

-

Validation: Compare the measured onset of melting and enthalpy of fusion for Indium against its certified values. The results should fall within the laboratory's established tolerance limits. If they do not, recalibration is necessary.[14]

Sample Preparation: Mitigating Thermal Gradients

Expert Insight: The goal of sample preparation is to ensure optimal thermal contact between the sample, the pan, and the sensor. Poor contact can lead to peak broadening and inaccurate temperature measurements. For waxy solids like this compound, this is a critical step.[15]

Protocol:

-

Mass: Accurately weigh 3-5 mg of this compound directly into a tared aluminum DSC pan.

-

Rationale: This mass is large enough to produce a clear signal but small enough to minimize thermal gradients within the sample, which could distort the peak shape.[11]

-

-

Encapsulation: Place the lid on the pan and crimp it hermetically using a sample press. Ensure a flat, even seal.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan of the same type to be used as the reference.

-

Rationale: The reference pan must match the sample pan in mass and material as closely as possible to ensure that the measured heat flow difference is due only to the sample.[11]

-

Thermal Program: Erasing History and Ensuring Replicability

Expert Insight: The thermal history of a material (e.g., its previous cooling rate) can affect its crystalline structure and, consequently, its melting behavior. A heat-cool-heat cycle is the standard and most trustworthy method to generate reproducible data by creating a uniform thermal history for the sample.

Detailed Methodology:

-

Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for example, 25°C.

-

First Heating Scan (History Erasure): Heat the sample from 25°C to 90°C at a controlled rate of 10 K/min.

-

Isothermal Hold: Hold the sample at 90°C for 3 minutes.

-

Rationale: This ensures complete melting and thermal equilibrium throughout the sample before cooling.

-

-

Controlled Cooling Scan: Cool the sample from 90°C to 25°C at a controlled rate of 10 K/min.

-

Rationale: This step recrystallizes the sample under controlled, reproducible conditions. The resulting exothermic crystallization peak can also be analyzed.

-

-

Second Heating Scan (Data Acquisition): Heat the sample from 25°C to 90°C at 10 K/min.

-

This is the critical scan for data analysis. The thermal properties derived from this second heat are representative of the material's intrinsic behavior under the specified conditions.

-

The entire process can be visualized as a workflow:

Data Interpretation and Expected Results

The second heating scan will produce an endothermic peak characteristic of the melting of this compound. Analysis of this peak provides the quantitative data.

Expected Thermal Properties of this compound

The literature values for the thermal properties of this compound can vary slightly due to differences in purity and analytical conditions. The following table summarizes a range of expected values.

| Thermal Property | Expected Value | Unit | Source(s) |

| Melting Point (T_peak) | 64 - 67 | °C | [1][9][10][17] |

| Melting Point (T_fus) | ~338 (65) | K (°C) | [8] |

| Enthalpy of Fusion (ΔH_fus) | 43.6 - 73.7 | kJ/mol | [8] |

Note: Conversion from K to °C is T(°C) = T(K) - 273.15.

Phase Transitions of this compound

Long-chain fatty alcohols like this compound can exhibit polymorphism, meaning they can exist in different crystalline forms.[10] While the primary transition is melting to an isotropic liquid, solid-solid transitions can sometimes be observed at temperatures below the main melting point. These appear as smaller endothermic peaks. The heat-cool-heat cycle helps to promote the formation of the most stable crystalline form.

The primary phase transition can be visualized as follows:

Conclusion

The precise characterization of this compound's thermal properties by DSC is fundamental to its application in drug delivery and thermal energy storage. By following a self-validating protocol that emphasizes rigorous calibration, meticulous sample preparation, and a standardized thermal program, researchers can generate highly reliable and reproducible data. This guide provides the technical framework and causal reasoning necessary to confidently analyze this compound, ensuring that the resulting data is not just a number, but an accurate and actionable insight into the material's behavior.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 629-96-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

NIST/TRC. (2012). This compound -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 629-96-9). Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Icosan-1-ol. Retrieved from [Link]

-

PubMed. (n.d.). A temperature-sensitive drug release system based on phase-change materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical DSC diagrams of fatty alcohol admixtures. Retrieved from [Link]

-

ASTM International. (2018). E967 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC melting and solidification curves of four fatty alcohol raw materials. Retrieved from [Link]

-

MDPI. (n.d.). Enhanced Heat Transfer of 1-Octadecanol Phase-Change Materials Using Carbon Nanotubes. Retrieved from [Link]

-

TA Instruments. (n.d.). Determination of Wax Appearance Temperature (WAT) for Crude Oil and Petroleum Products Using Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Retrieved from [Link]

-

ASTM International. (n.d.). E967-03 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. Retrieved from [Link]

-

ResearchGate. (n.d.). In Differential Scanning Calorimetry Testing (DSC) can we use liquid sample like some oil or waxes?. Retrieved from [Link]

-

ResearchGate. (n.d.). n-Eicosane-Fe3O4@SiO2@Cu microcapsule phase change material and its improved thermal conductivity and heat transfer performance. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phase change materials – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of phase change materials in smart drug delivery for cancer treatment. Retrieved from [Link]

-

SciSpace. (n.d.). Differential scanning calorimetric analysis of edible oils: Comparison of thermal properties and chemical composition. Retrieved from [Link]

-

Thermal Analysis Labs. (2021). Determining the Heat Capacity of a Sample by Micro Differential Scanning Calorimetry. Retrieved from [Link]

-

Sump4.com. (n.d.). Temperature calibration of differential scanning calorimeters. Retrieved from [Link]

Sources

- 1. This compound, 629-96-9 [thegoodscentscompany.com]

- 2. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A temperature-sensitive drug release system based on phase-change materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining the Heat Capacity of a Sample by Micro Differential Scanning Calorimetry – C-Therm Technologies Ltd. [ctherm.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 629-96-9 [chemicalbook.com]

- 10. This compound 98 629-96-9 [sigmaaldrich.com]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. store.astm.org [store.astm.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. tainstruments.com [tainstruments.com]

- 15. pepolska.pl [pepolska.pl]

- 16. researchgate.net [researchgate.net]

- 17. scent.vn [scent.vn]

1-Eicosanol: From Lipid Chemistry to Advanced Drug Delivery Systems

A Technical Whitepaper on the Discovery, Synthesis, and Pharmaceutical Utility of Arachidyl Alcohol

Executive Summary

1-Eicosanol (Arachidyl Alcohol,

Historical Genesis: The Arachis Lineage

The discovery of this compound is not defined by a single "eureka" moment but rather by the systematic evolution of lipid chemistry in the 19th and 20th centuries.

-

The Acid Precursor (1854): The story begins with the isolation of arachidic acid (

) from peanut oil by Gössmann in 1854. This saturated fatty acid provided the structural backbone for the alcohol. -

Chemical Reduction (1903): The first laboratory access to long-chain fatty alcohols like this compound was enabled by the Bouveault-Blanc reduction , reported in 1903. This method used sodium metal in ethanol to reduce esters to primary alcohols, a dangerous and expensive process that limited commercial availability.

-

Industrial Catalysis (1930s): The commercial viability of this compound emerged with the development of high-pressure catalytic hydrogenation using copper chromite (Adkins catalyst), allowing the efficient conversion of arachidic acid esters into arachidyl alcohol.

-

The Synthetic Era (1950s): Karl Ziegler’s discovery of organoaluminum chemistry revolutionized the field. The Alfol Process (Ziegler Alcohol Synthesis) allowed for the de novo synthesis of this compound from ethylene, bypassing the need for natural crop variability.

Chemical Architecture & Synthesis Pathways

To ensure high purity for pharmaceutical applications, this compound is produced primarily via two distinct pathways. Understanding the impurity profiles of each is critical for regulatory compliance (ICH Q3C).

Pathway A: Catalytic Hydrogenation (Natural Source)

This method retains the carbon chain distribution of the natural source (e.g., peanut or rapeseed oil).

-

Reaction:

-

Critical Parameter: The selectivity of the catalyst is paramount to prevent hydrogenolysis of the alcohol to the alkane (

).

Pathway B: Ziegler Synthesis (Petrochemical Source)

The Ziegler process builds the chain from ethylene, resulting in strictly linear, even-numbered alcohols.[1]

-

Mechanism: Triethylaluminum (

) reacts with ethylene (

Visualization: The Ziegler Synthesis Workflow

Figure 1: The Ziegler (Alfol) process for synthesizing high-purity this compound from ethylene.

Physicochemical Dynamics: The Rotator Phase

For drug delivery, the static chemical structure is less important than the supramolecular arrangement . This compound exhibits complex polymorphism, which dictates the stability of creams and the drug-loading capacity of nanoparticles.

Polymorphic Transitions

Fatty alcohols do not simply melt; they undergo solid-solid transitions.

- -form (Low Temp): Monoclinic, crystalline. Chains are tilted.

-

-form (Rotator Phase): Hexagonal packing. The chains possess rotational freedom along their long axis. This "semi-crystalline" state is crucial because it can trap water and drugs more effectively than the rigid

-

Liquid Phase: Random orientation.

Causality in Formulation:

If a formulation is cooled too rapidly, this compound may freeze into the metastable

Table 1: Physicochemical Profile of this compound

| Property | Value | Relevance to Protocol |

| CAS Number | 629-96-9 | Regulatory identification. |

| Molecular Weight | 298.55 g/mol | Calculation of molar ratios in synthesis. |

| Melting Point | 64–66 °C | Determines the |

| HLB Value | ~1.0 (approx) | Highly lipophilic; requires co-surfactants (e.g., Arachidyl Glucoside). |

| Crystal Structure | Monoclinic ( | Dictates drug loading capacity in SLNs. |

Pharmaceutical Applications: NLCs and SLNs

This compound is a superior matrix material for Nanostructured Lipid Carriers (NLCs) compared to shorter chain alcohols (like cetyl alcohol) due to its higher melting point and ability to form imperfect crystal lattices when mixed with liquid oils.

Mechanism of Action: The Imperfect Lattice

In NLCs, this compound is mixed with a liquid lipid (e.g., Miglyol 812). The mismatch in chain length creates "holes" or imperfections in the crystal lattice.

-

Result: These imperfections provide space to accommodate drug molecules, preventing drug expulsion during storage.

-

Significance: This overcomes the primary limitation of pure Solid Lipid Nanoparticles (SLNs), which form perfect crystals that "squeeze out" the drug.

Figure 2: Mechanism of drug entrapment in NLCs using this compound. The imperfect lattice prevents drug expulsion.

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Isolate pharmaceutical-grade this compound (>99%) from technical grade mixtures.

-

Dissolution: Dissolve 10g of technical this compound in 100mL of hot acetone (

). Ensure complete dissolution. -

Filtration: Hot filter through a 0.45µm PTFE membrane to remove particulate contaminants.

-

Controlled Cooling: Place the filtrate in a programmable water bath. Cool from

to -

Collection: Vacuum filter the crystals using a Buchner funnel. Wash with cold acetone (

, 2 x 10mL). -

Drying: Dry in a vacuum oven at

for 24 hours.

Protocol B: Polymorph Characterization (DSC)

Objective: Verify the crystalline state of the raw material or formulation.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 3-5 mg of this compound into a Tzero aluminum pan. Hermetically seal.

-

Cycle:

-

Equilibrate at

. -

Heat to

at -

Cool to

at

-

-

Analysis: Look for the "rotator phase" transition peak just prior to the main crystallization peak. A split peak indicates the presence of the metastable

-form.

References

-

Gössmann, C. A. (1854). "Über die Arachinsäure." Annalen der Chemie und Pharmacie.

-

Bouveault, L., & Blanc, G. (1903). "Preparation of primary alcohols by the reduction of esters." Comptes Rendus.

-

Ziegler, K. (1955). "Organoaluminum Compounds." Angewandte Chemie.

-

Müller, R. H., et al. (2002). "Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations." Advanced Drug Delivery Reviews.

-

PubChem. (2024). "this compound Compound Summary." National Library of Medicine.

-

European Chemicals Agency (ECHA). (2024). "Icosan-1-ol Registration Dossier."

Sources

Methodological & Application

Application Note: High-Fidelity Quantification of Long-Chain Aliphatic Alcohols using 1-Eicosanol as Internal Standard

Executive Summary

In the quantitative analysis of long-chain fatty alcohols (LCFAs) and policosanols (

This guide details a validated protocol for using this compound to normalize extraction efficiency and injection variability in Gas Chromatography (GC-FID/MS). It addresses the specific challenges of derivatization kinetics and matrix interference common in biological and pharmaceutical samples.[1]

Strategic Rationale: Why this compound?

The choice of this compound is not arbitrary; it is driven by three physicochemical imperatives that ensure method robustness.

Chromatographic Isolation

In non-polar capillary columns (e.g., 5% phenyl-arylene), lipids elute based on boiling point and van der Waals forces.[1]

-

The Problem: Short-chain alcohols (

) are too volatile and often co-elute with solvent fronts or fatty acid methyl esters (FAMEs).[1] Very long-chain alcohols ( -

The Solution: this compound (

) elutes in a "quiet" chromatographic region—after the common

Structural Homology

An internal standard must mimic the analyte's behavior during sample preparation.[1] Since this compound is a primary aliphatic alcohol, it possesses the same hydroxyl (-OH) functionality as the target analytes.

-

Extraction: It partitions into organic solvents (chloroform/hexane) with similar efficiency to target LCFAs.[1]

-

Derivatization: It reacts with silylating agents (e.g., BSTFA) at the same kinetic rate, compensating for any incompleteness in the derivatization reaction.[1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting this compound over alternatives like n-Nonadecanoic acid or Cholestane.

Figure 1: Logical framework for selecting this compound as the internal standard for long-chain fatty alcohol analysis.

Materials and Reagents

| Component | Specification | Purpose |

| This compound | Internal Standard | |

| BSTFA + 1% TMCS | Silylation Grade | Derivatization Reagent (converts -OH to -OTMS) |

| Chloroform | HPLC/Spectro Grade | Primary solvent for lipid dissolution |

| Pyridine | Anhydrous, 99.8% | Catalyst and acid scavenger during silylation |

| Toluene | Dry | Co-solvent for high-MW waxes |

Experimental Protocol

Preparation of Internal Standard Solutions

This compound is a waxy solid at room temperature (MP: ~65°C).[1] Proper solubilization is vital.[1]

-

Stock Solution (1.0 mg/mL):

-

Working Spiking Solution (100 µg/mL):

-

Dilute 1.0 mL of Stock Solution to 10.0 mL with Chloroform.

-

Use this solution to spike samples before extraction.[1]

-

Sample Preparation & Derivatization Workflow

This protocol uses Silylation to improve volatility.[1] Free fatty alcohols tail significantly on GC columns; TMS-derivatives elute as sharp, symmetric peaks.[1]

Step 1: Spiking

-

Add accurately weighed sample (e.g., 50 mg fish oil or plant wax) to a reaction vial.[1]

-

Add 100 µL of this compound Working Solution (10 µg IS absolute).

Step 2: Extraction/Drying [1]

-

Perform lipid extraction (e.g., Folch or Bligh-Dyer) if necessary.[1]

-

Evaporate the solvent completely under a stream of Nitrogen (

) at 40°C. Crucial: The sample must be anhydrous. Water destroys the derivatization reagent.[1]

Step 3: Derivatization

-

Add 100 µL Anhydrous Pyridine to the dried residue.

-

Add 100 µL BSTFA + 1% TMCS .

-

Cap vial tightly and vortex for 10 seconds.

-

Incubate at 65°C for 30 minutes .

Step 4: Injection

-

Dilute with 300 µL Isooctane or Hexane (optional, if signal is too high).[1]

-

Transfer to autosampler vial.[1]

GC Method Parameters[1][5][6][7][8][9]

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, BPX-5) | Standard non-polar phase for lipids. |

| Dimensions | 30 m | Balance of resolution and capacity.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for separation.[1] |

| Inlet | Split (10:1) @ 280°C | High temp ensures volatilization of |

| Oven Program | 150°C (1 min) | Starts high enough to elute solvent quickly; ramps to elute waxes.[1] |

| Detector | FID (300°C) or MS (Source 230°C) | FID for robust quant; MS for identification. |

Analytical Workflow Diagram

Figure 2: Step-by-step experimental workflow for analyzing fatty alcohols.

Data Analysis and Validation

Identification

-

This compound-TMS Derivative: Expect a peak at Retention Index (RI)

2276 on a DB-5 column.[1] -

Mass Spectrum (EI): Look for the characteristic m/z 75 (base peak for TMS) and the

ion (loss of methyl group from TMS). For this compound-TMS (

Quantification (Internal Standard Method)

Calculate the Response Factor (

Calculate the concentration of the unknown sample (

Validation Criteria

-

Linearity:

over the range of 10–500 µg/mL.[1] -

Recovery: Spike samples should show 95–105% recovery relative to the IS.[1]

-

Precision: RSD < 5% for replicate injections.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No IS Peak | Derivatization failed (Wet sample). | Ensure sample is 100% dry before adding BSTFA.[1] Water hydrolyzes the reagent.[1][3] |

| Tailing Peaks | Active sites in inlet or column.[1] | Trim column (10 cm); Change liner; Ensure inlet temp >280°C. |

| Extra Peaks | Incomplete derivatization. | Check for mono- vs di-TMS derivatives if analyzing diols.[1] Increase reaction time. |

| Low Sensitivity | Split ratio too high. | Reduce split ratio to 5:1 or use Splitless mode (purge on at 0.75 min). |

References

-

Sigma-Aldrich. (n.d.).[1][4] this compound Product Information & Applications. Retrieved from [1][4]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12404, this compound. Retrieved from [1]

-

Méndez Antolín, E., et al. (2001).[1] Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol. Journal of AOAC International. (Contextual citation regarding Policosanol analysis methods).

-

Restek Corporation. (n.d.).[1] Guide to Derivatization Reagents for GC. Retrieved from [1]

-

The Good Scents Company. (n.d.).[1] this compound Properties and Retention Indices. Retrieved from

Sources

- 1. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 629-96-9 [thegoodscentscompany.com]

protocol for dissolving 1-Eicosanol for in vitro assays

Executive Summary & Core Directive

1-Eicosanol (Arachidyl Alcohol, C20H42O) presents a specific challenge in cell culture applications due to its high lipophilicity (LogP ~9.4) and high melting point (~64–66°C). Unlike short-chain alcohols, this compound will not remain in aqueous solution at physiological temperatures; it will rapidly crystallize or form inactive aggregates upon contact with media, leading to false negatives or physical cytotoxicity (crystal piercing).

The Core Directive: Do not treat this compound like a standard small molecule drug. It behaves more like a saturated fatty acid. Successful delivery requires a carrier system—either BSA Conjugation (mimicking physiological transport) or Cyclodextrin Complexation (maximizing solubility).

Physicochemical Profile & Solubility Data

Understanding the thermal and chemical limits of the compound is the first step to a reproducible protocol.

Table 1: this compound Critical Properties

| Property | Value | Operational Implication |

|---|---|---|

| Molecular Weight | 298.55 g/mol | Calculation basis for Molar Ratios. |

| Melting Point (MP) | 64–66°C | CRITICAL: All initial stock preparations must be heated above this temperature to ensure liquefaction before mixing. |

| LogP | ~9.4 | Extremely hydrophobic. Zero solubility in pure water. |

| Solubility (Ethanol) | ~20 mg/mL (at 60°C) | Preferred solvent. Requires heating/sonication.[1] |

| Solubility (DMSO) | ~2 mg/mL (at 60°C) | Poor. Not recommended as primary solvent due to low capacity and high freezing point. |

| Solubility (Water) | < 0.1 µg/mL | Insoluble. Requires carrier (BSA/Cyclodextrin). |

Protocol A: BSA-Conjugation (The Physiological Gold Standard)

This method is the industry standard for delivering long-chain lipids to cells, as albumin is the natural carrier protein in vivo. It prevents the "oil-slick" effect and ensures the alcohol is bioavailable for cellular uptake.

Reagents:

-

This compound (Solid, >98% purity).

-

Fatty Acid-Free (FAF) BSA (Lyophilized powder, cell culture grade). Note: Standard BSA contains endogenous lipids that will skew results.

-

Absolute Ethanol (200 proof).

-

150 mM NaCl or PBS (Sterile).

The "Hot-Drop" Protocol:

-

Prepare BSA Vehicle (10% Stock):

-

Dissolve FAF-BSA in 150 mM NaCl to a concentration of 10% (w/v) (approx. 1.5 mM).

-

Filter sterilize (0.22 µm).

-

Pre-warm this solution to 45°C in a water bath. Why? If the BSA is cold, the lipid will crystallize instantly upon contact.

-

-

Prepare this compound Stock (50 mM):

-

Weigh this compound and dissolve in absolute Ethanol.

-

Heat to 70°C (above MP) in a water bath or heating block until completely clear. Vortex vigorously.

-

-

Conjugation (The Critical Step):

-

Target Final Concentration: 2–5 mM (conjugated stock).

-

While maintaining the BSA solution at 45°C with constant stirring (magnetic stir bar):

-

Slowly add the hot (70°C) this compound/Ethanol stock dropwise into the vortex of the BSA solution.

-

Rule of Thumb: Do not exceed 1% v/v Ethanol in the final BSA mix to avoid protein denaturation.

-

Incubate: Cover and stir at 40–45°C for 30–60 minutes to allow intercalation of the lipid tail into the albumin hydrophobic pockets.

-

-

Final Equilibration:

-

Allow the solution to cool to room temperature.

-

Check for turbidity. A successful conjugation should be clear to slightly opalescent, with no visible floating crystals .

-

Sterile filter (0.45 µm) if necessary (expect some loss if precipitation occurred).

-

Protocol B: Cyclodextrin Complexation (High Bioavailability)

If BSA interferes with your specific assay (e.g., protein binding studies), Methyl-β-Cyclodextrin (MβCD) is the superior alternative. It forms a soluble inclusion complex with the hydrophobic tail.

Protocol:

-

Prepare MβCD Stock: Dissolve Methyl-β-Cyclodextrin in water/media to 50 mM.

-

Prepare this compound: Dissolve in Ethanol at 50 mM (Heat to 70°C).

-

Complexing:

-

Mix the MβCD solution and this compound stock at a molar ratio of 6:1 to 8:1 (MβCD:Lipid). The excess cyclodextrin is required to fully encapsulate the C20 chain.

-

Incubate in a shaker at 37°C overnight.

-

Centrifuge at 10,000 x g for 10 mins to remove uncomplexed lipid. Use the supernatant.

-

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision points and thermal requirements for the BSA conjugation workflow.

Figure 1: Thermal-dependent workflow for this compound BSA conjugation. Note the dual heating requirement.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| White precipitate immediately upon addition | BSA solution was too cold. | Ensure BSA is pre-warmed to 45°C. The lipid freezes instantly if it hits 25°C water. |

| Crystals observed under microscope (40x) | Conjugation failed; lipid is in suspension, not solution. | Increase Molar Ratio of BSA (use 4:1 or 5:1 BSA:Lipid). Ensure vigorous vortexing during addition. |

| Cell death in Vehicle Control | Ethanol toxicity or BSA impurities. | Keep final Ethanol <0.5%. Use "Fatty Acid Free" and "Low Endotoxin" BSA. |

| Loss of volume during filtration | Lipid micelles are too large or stuck to filter. | Use a PES (Polyethersulfone) filter (low protein binding). Do not use Nylon. |

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

Seahorse Bioscience. (2012). Preparation of BSA-Conjugated Palmitate. (Standard protocol adapted for long-chain lipids). [Link]

- Singh, R., et al. (2002). Cyclodextrin-based delivery of hydrophobic drugs. Journal of Pharmaceutical Sciences. (Context for MβCD usage).

-

SpectraBase. (2023). This compound NMR and Spectral Data. [Link]

Sources

Application Note: Advanced Synthesis & Engineering of 1-Eicosanol Derivatives

From High-Enthalpy Phase Change Materials to Solid Lipid Nanocarriers[1]

Executive Summary & Chemical Profile

This guide details the application of 1-Eicosanol (Arachidyl Alcohol,

We explore two distinct synthetic workflows:

-

Chemical Synthesis: Enzymatic production of Arachidyl Stearate , a high-performance Phase Change Material (PCM) for thermal energy storage.

-

Supramolecular Engineering: Fabrication of Solid Lipid Nanoparticles (SLNs) , utilizing this compound as a biocompatible matrix for controlled drug delivery.

Table 1: Physicochemical Profile of this compound

| Property | Value | Critical Relevance to Synthesis |

| CAS Number | 629-96-9 | Identity verification.[1][2] |

| Molecular Weight | 298.55 g/mol | Stoichiometric calculations for esterification.[1] |

| Melting Point | 64–66°C | Ideal for SLNs (solid at body temp) and PCMs (thermal buffering).[1] |

| Solubility | Soluble in hot benzene, chloroform; Insoluble in water | Dictates solvent selection for organic synthesis vs. emulsion formulation.[1] |

| Hydrophile-Lipophile Balance (HLB) | ~1.0 (Calculated) | Requires high-HLB surfactants (e.g., Tween 80) for stable emulsification.[1] |

Workflow A: Enzymatic Synthesis of Novel Phase Change Materials (PCMs)

Target Compound: Arachidyl Stearate (

2.1 Rationale

Phase Change Materials (PCMs) store energy via latent heat during solid-liquid transitions.[1][3] Traditional acid-catalyzed esterification of long-chain alcohols often results in discoloration and byproduct formation.[1] This protocol utilizes Lipase-catalyzed esterification (Green Chemistry), yielding a highly pure wax ester with a sharp melting transition, ideal for thermal management in textiles or electronics.

2.2 Reagents & Equipment[1]

-

Reactants: this compound (>98% purity), Stearic Acid.[4]

-

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

-

Solvent: n-Hexane (optional; solvent-free preferred for green synthesis).[1]

-

Equipment: Orbital shaker incubator, rotary evaporator.

2.3 Synthesis Protocol

-

Melt Blending: In a glass reaction vessel, combine this compound (10 mmol, 2.98 g) and Stearic Acid (10 mmol, 2.84 g). Heat to 70°C until a homogeneous melt is achieved.

-

Catalyst Addition: Add immobilized Lipase B (5% w/w relative to total substrate mass).

-

Incubation: Incubate the mixture at 60°C (above the melting point of substrates) with orbital shaking at 200 rpm for 6–8 hours.

-

Note: The absence of solvent maximizes reaction rate and eliminates solvent removal steps (Green Chemistry principle).

-

-

Purification:

-

Dilute the warm reaction mixture with hot ethanol.

-

Filter while hot to recover the immobilized enzyme (reusable).

-

Cool the filtrate to 4°C to crystallize the Arachidyl Stearate ester.

-

Filter the white precipitate and dry under vacuum.

-

2.4 Reaction Pathway Diagram

The following diagram illustrates the enzymatic pathway, highlighting the "lock-and-key" specificity that prevents side reactions common in acid catalysis.

Figure 1: Enzymatic esterification pathway for the synthesis of Arachidyl Stearate, a high-enthalpy PCM.

Workflow B: Supramolecular Engineering of Solid Lipid Nanoparticles (SLNs)

Target Application: Controlled Release Drug Delivery System

3.1 Rationale

This compound is superior to shorter alcohols (e.g., Cetyl alcohol) for SLNs because its higher melting point ensures the lipid matrix remains solid at physiological temperature (37°C), preventing "burst release" of the encapsulated drug.

3.2 Reagents & Equipment[1]

-

Aqueous Phase: Milli-Q Water, Polysorbate 80 (Tween 80).

-

Model Drug: Ibuprofen (lipophilic).

-

Equipment: High-Shear Homogenizer (e.g., Ultra-Turrax), Probe Sonicator.

3.3 Formulation Protocol (Hot Homogenization)

-

Lipid Phase Preparation:

-

Melt 1.0 g of this compound at 75°C (approx. 10°C above melting point).

-

Dissolve 100 mg of Ibuprofen into the molten lipid. Ensure complete solubilization.

-

-

Aqueous Phase Preparation:

-

Prepare 20 mL of 2.5% (w/v) Polysorbate 80 aqueous solution.

-

Heat to 75°C . Critical: Both phases must be at the same temperature to prevent premature crystallization.

-

-

Pre-Emulsification:

-

Add the aqueous phase to the lipid phase under magnetic stirring.[5]

-

Immediately process with High-Shear Homogenizer at 20,000 rpm for 3 minutes .

-

-

Nanostructuring (Sonication):

-

Transfer the hot pre-emulsion to a probe sonicator.[5]

-

Sonicate at 60% amplitude for 5 minutes (maintain temperature >70°C).

-

-

Solidification (Crystallization):

3.4 Fabrication Workflow Diagram

Figure 2: Hot Homogenization workflow for creating this compound-based Solid Lipid Nanoparticles.[1]

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compounds must be validated using the following methods:

| Technique | Parameter Measured | Expected Result (this compound Derivatives) |

| FTIR Spectroscopy | Chemical Structure | PCM: Appearance of ester carbonyl peak (~1740 cm⁻¹).[1] SLN: Absence of new covalent bonds (physical mixture). |